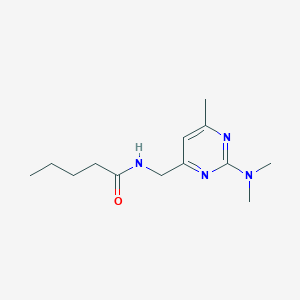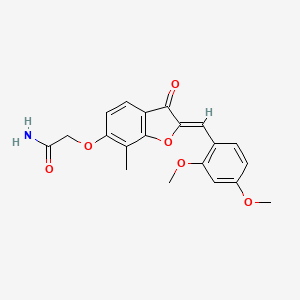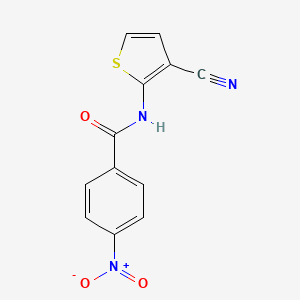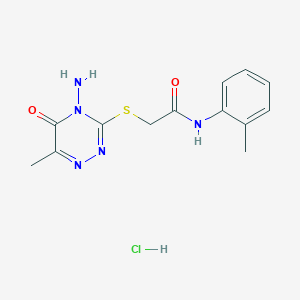
3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H25FN4O5S and its molecular weight is 500.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Studies
A series of amide derivatives of quinolone, which include structures similar to the specified compound, have been synthesized and evaluated for their antimicrobial properties. These studies have shown significant activity against both gram-positive and gram-negative bacteria, as well as fungal strains, indicating a broad spectrum of potential antimicrobial application. The incorporation of different substituents at specific positions on the quinolone backbone, such as fluorophenyl piperazine and morpholinosulfonyl groups, plays a crucial role in determining the antimicrobial efficacy of these compounds (Patel, Patel, & Chauhan, 2007).
Anticancer Research
The modification of quinolone derivatives by introducing various substituents, including the fluorophenyl and morpholinosulfonyl groups, has also been explored for anticancer applications. Certain derivatives have demonstrated the ability to inhibit tubulin polymerization, a critical process in cancer cell division, showing potential as anticancer agents. The cytotoxic activity of these compounds has been tested against several cancer cell lines, with some derivatives exhibiting promising results in inhibiting cancer cell growth and affecting the cell cycle, particularly in leukemia cells (Řehulka et al., 2020).
Novel Syntheses and Characterization
Research has also focused on the novel synthesis of quinolone derivatives, including methods for introducing the specified substituents to create compounds with potential antimicrobial and anticancer activities. These studies provide valuable insights into the chemical properties and structural characterizations of these compounds, laying the groundwork for further exploration of their therapeutic potential (Babu, Srinivasulu, & Kotakadi, 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one' involves the reaction of 4-(2-fluorophenyl)piperazine-1-carboxylic acid with 2-chloro-6-(morpholinosulfonyl)quinoline in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "4-(2-fluorophenyl)piperazine-1-carboxylic acid", "2-chloro-6-(morpholinosulfonyl)quinoline", "Coupling agent (e.g. EDC, HOBt, DIC)" ], "Reaction": [ "Step 1: Activation of 4-(2-fluorophenyl)piperazine-1-carboxylic acid with a coupling agent (e.g. EDC, HOBt, DIC)", "Step 2: Addition of 2-chloro-6-(morpholinosulfonyl)quinoline to the activated carboxylic acid", "Step 3: Removal of the protecting group from the piperazine nitrogen to form the final product" ] } | |
| 688750-30-3 | |
Fórmula molecular |
C24H25FN4O5S |
Peso molecular |
500.55 |
Nombre IUPAC |
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-morpholin-4-ylsulfonyl-1H-quinolin-4-one |
InChI |
InChI=1S/C24H25FN4O5S/c25-20-3-1-2-4-22(20)27-7-9-28(10-8-27)24(31)19-16-26-21-6-5-17(15-18(21)23(19)30)35(32,33)29-11-13-34-14-12-29/h1-6,15-16H,7-14H2,(H,26,30) |
Clave InChI |
YBWJZGOCNUWMEI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCOCC5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2571819.png)





![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2571833.png)
![2-(Azidomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B2571834.png)

![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2571836.png)
![N-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2571837.png)

![N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2571839.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(4-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2571842.png)
